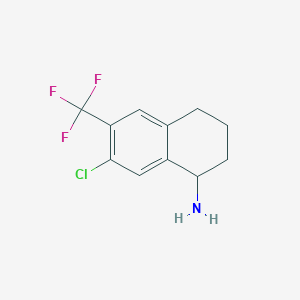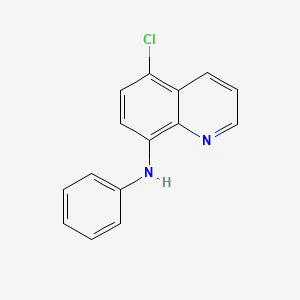![molecular formula C17H21NO B11862869 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline CAS No. 62937-52-4](/img/structure/B11862869.png)
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline is a compound of significant interest in the field of organic chemistry. This compound features a hexahydroisoquinoline core, which is a bicyclic structure, and a methoxyphenylmethyl group attached to it. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a valuable subject for various scientific investigations.
準備方法
The synthesis of 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and tetrahydroisoquinoline.
Alkylation Reaction: The first step involves the alkylation of tetrahydroisoquinoline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the hexahydroisoquinoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and automated synthesis equipment.
化学反応の分析
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with altered functional groups or additional substituents.
科学的研究の応用
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound.
類似化合物との比較
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar core structure but lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxyphenylmethylamine: This compound contains the methoxyphenylmethyl group but lacks the hexahydroisoquinoline core, leading to distinct reactivity and applications.
Isoquinoline Derivatives: Other isoquinoline derivatives with various substituents can be compared to highlight the unique features of this compound, such as its specific binding affinities and reaction profiles.
特性
CAS番号 |
62937-52-4 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline |
InChI |
InChI=1S/C17H21NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h2-3,6-9,17-18H,4-5,10-12H2,1H3 |
InChIキー |
CXZWFIJVAOQSEB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCN2)CC=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)



![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)

![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)


![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
